Product packaging for 2-Iodofuran(Cat. No.:CAS No. 54829-48-0)

2-Iodofuran

Cat. No.: B1589784
CAS No.: 54829-48-0
M. Wt: 193.97 g/mol
InChI Key: ICWZZNUEYMBBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Iodofuran ( 54829-48-0) is a halogenated furan derivative with the molecular formula C4H3IO and a molecular weight of 193.97 g/mol . It is characterized by an iodine atom at the 2-position of the furan ring, making it a valuable electrophilic building block and synthetic intermediate in various research applications . This compound is typically supplied as a liquid, stabilized with a copper chip, and must be stored at -4°C for short-term (1-2 weeks) or -20°C for long-term preservation (1-2 years) . Its key physical properties include a calculated density of approximately 2.0240 g/cm³, a boiling point estimated at 133°C, and a vapor pressure of 4.6±0.3 mmHg at 25°C . In scientific research, this compound is primarily utilized as a versatile precursor in organic synthesis. Its structure is amenable to further functionalization, including metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex molecules . The iodine atom can undergo reactions such as the Sonogashira coupling, enabling the creation of furyl-acetylene derivatives . Furthermore, it can participate in magnesiation and sulfoxide-magnesium exchange reactions, providing access to 2,3-disubstituted furans, which are important structural motifs in medicinal and materials chemistry . Researchers also employ this compound as a starting material for the synthesis of oligofurans and in Diels-Alder reactions to generate oxygenated biphenyl structures . Its role extends to the development of novel molecular scaffolds, such as those found in benzofuro-fused heteroaromatic compounds . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, referring to the material safety data sheet (MSDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3IO B1589784 2-Iodofuran CAS No. 54829-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IO/c5-4-2-1-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZZNUEYMBBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468659
Record name 2-iodofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54829-48-0
Record name 2-iodofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Iodofuran and Its Derivatives

Metal-Catalyzed Synthetic Routes

Gold-Catalyzed Methodologies

Gold catalysis has emerged as a powerful tool in organic synthesis for the formation of heterocyclic compounds like furans. researchgate.net Gold catalysts, particularly gold(I) complexes, are effective in activating π-systems such as alkenes and alkynes, facilitating cyclization reactions under mild conditions. researchgate.netresearchgate.net While direct gold-catalyzed iodination of furan (B31954) is not a primary method, gold-catalyzed cycloisomerization reactions of appropriately designed substrates provide a strategic route to functionalized furans, which can include iodo-substituted derivatives.

One relevant strategy involves the gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters. This reaction proceeds through a sequence involving a organic-chemistry.orgorganic-chemistry.org-iodine shift, a C-O ring-closure, and a C-C bond formation to create a ketone functionality, ultimately yielding 3-iodo-2-acyl benzofurans. organic-chemistry.org Although this example leads to a benzofuran (B130515), the underlying principle of a gold-catalyzed cyclization involving an iodine shift is applicable to the synthesis of other iodinated furan systems.

Furthermore, gold catalysts are used in cascade reactions to build complex furan structures. For instance, a combination of a triazole-gold (TA-Au) catalyst with a copper co-catalyst enables a one-pot, three-step cascade reaction starting from propargyl alcohol and an alkyne to produce di-, tri-, and tetrasubstituted furans in good to excellent yields. nih.gov The versatility of these methods allows for the incorporation of various functional groups, which could include iodine-bearing precursors.

Table 1: Examples of Gold-Catalyzed Furan Synthesis

Catalyst Substrate Type Product Type Key Features
Gold(I) Complex 2-(Iodoethynyl)aryl esters 3-Iodo-2-acyl benzofurans Involves a organic-chemistry.orgorganic-chemistry.org-iodine shift and C-O ring closure. organic-chemistry.org
Triazole-Gold (TA-Au) / Copper Propargyl alcohol and alkyne Substituted furans One-pot, three-step cascade reaction. nih.gov

Cyclization and Annulation Strategies Involving Iodine

Direct incorporation of iodine during the formation of the furan ring is a highly efficient strategy. These methods, known as halocyclizations, typically involve the reaction of an unsaturated precursor with an electrophilic iodine source, leading to simultaneous cyclization and iodination. nih.gov

The iodocyclization of substrates containing both an alkyne and a hydroxyl group (alkynols) or a ketone (alkynones) is a direct method for synthesizing iodofurans. A notable example is the 3-endo-dig iodocyclization of 3-alkyne-1,2-diols. This reaction, followed by an in-situ dehydration step, produces β-iodofurans (3-iodofurans) in good yields. researchgate.net These 3-iodofuran products can be further modified using transition metal-catalyzed coupling reactions. researchgate.net

Similarly, 2,5-disubstituted 3-iodofurans can be prepared from conjugated enyne acetates through an iodocyclization reaction. organic-chemistry.orgorganic-chemistry.org This process is often the second step in a two-step sequence that begins with a Sonogashira coupling to form the enyne acetate (B1210297) intermediate. The iodocyclization step is sensitive to the solvent used, with dichloromethane (B109758) (CH₂Cl₂) often providing the best results. organic-chemistry.org The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, which then undergoes a nucleophilic attack to close the ring. organic-chemistry.org

Recently, an efficient synthesis of tetrasubstituted 3-iodofurans has been developed through the electrophile-induced cyclization of 2-(1-alkynyl)-2-alken-1-ones. nih.gov

Table 2: Iodocyclization of Alkynol and Alkynone Derivatives

Substrate Reagent Product Yield Reference
(E)-(1-Octen-3-ynyl)benzene (via alkynediol) I₂ 2-Butyl-3-iodo-5-phenylfuran 71% (two steps) researchgate.net
Conjugated enyne acetates I₂ 2,5-Disubstituted 3-iodofurans Up to 94% organic-chemistry.org

Iodolactonization is an intramolecular reaction that forms a lactone (a cyclic ester) by adding an oxygen atom and an iodine atom across a carbon-carbon double bond. wikipedia.org This methodology can be applied to allenyl esters (esters containing a C=C=C functional group) to produce iodinated furanones, which are structurally related to furans.

The iodolactonization of ethyl 2,3-allenoates with molecular iodine (I₂) in aqueous acetonitrile (B52724) provides a facile route to 4-iodofuran-2(5H)-ones. organic-chemistry.org The reaction proceeds through the regioselective electrophilic addition of iodine to the allene, with the carbonyl oxygen acting as the intramolecular nucleophile to close the ring. organic-chemistry.org The optimal solvent mixture for this reaction has been reported as a 15:1 ratio of acetonitrile to water. organic-chemistry.org This method is effective for a broad range of substrates, yielding 4-iodobutenolides in moderate to high yields. organic-chemistry.org

The mechanism of iodolactonization involves the formation of a positively charged iodonium ion, which is then attacked by the carboxyl oxygen nucleophile to form the lactone ring. wikipedia.org The reaction is typically performed under mildly basic conditions to enhance the nucleophilicity of the carboxyl group. wikipedia.org

Sustainable and Green Chemistry Approaches in 2-Iodofuran Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov In the context of this compound synthesis, this involves utilizing environmentally benign solvents, reducing waste, and employing efficient, non-toxic catalysts. jddhs.com

A significant advancement in this area is the use of molecular iodine as an inexpensive, non-toxic, and environmentally friendly catalyst for synthesizing substituted furans. organic-chemistry.orgvhu.edu.vn Methods have been developed that proceed under solvent-free conditions at room temperature, offering a practical and green alternative to many transition metal-catalyzed protocols. organic-chemistry.orgvhu.edu.vn While these methods may not directly produce this compound, they represent a sustainable pathway to the furan core. For instance, an iodine-catalyzed reaction of α-propargyl-β-ketoester substrates can produce 3-carboxy-2,5-disubstituted furans. vhu.edu.vn

Another green approach involves the use of eco-friendly oxidants and solvents. An environmentally friendly method for the iodofunctionalization of olefins has been developed using iodine pentoxide (I₂O₅) as an inorganic oxidant and a mixture of water and acetone (B3395972) as a green solvent. researchgate.net This protocol avoids the generation of organic byproducts, significantly reducing its environmental impact. researchgate.net Such strategies could be adapted for the synthesis of iodinated heterocycles like this compound. The principles of atom economy, which focus on maximizing the incorporation of all materials used in the process into the final product, are also central to sustainable synthesis design. jddhs.com

Table 3: Comparison of Synthetic Approaches Based on Green Chemistry Principles

Method Green Feature Advantage
Molecular Iodine Catalysis Inexpensive, non-toxic catalyst; solvent-free conditions. organic-chemistry.orgvhu.edu.vn Reduced waste, milder reaction conditions, lower environmental impact. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 2 Iodofuran

Electrophilic Aromatic Substitution Reactions of Halofurans

Furan (B31954) is a π-rich heterocycle, exhibiting an electron density on the ring that is significantly higher than that of benzene. This heightened electron density makes furan and its derivatives exceptionally reactive towards electrophiles, with reaction rates estimated to be 6 x 10¹¹ times faster than benzene. chemicalbook.com Electrophilic substitution in furans preferentially occurs at the C2 and C5 positions. This regioselectivity is attributed to the superior stability of the carbocation intermediate formed upon electrophilic attack at the 2-position, which can be stabilized by three resonance structures. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance contributors. chemicalbook.comquora.com

While the furan ring is activated towards electrophilic substitution, the presence of a halogen atom, such as iodine in 2-iodofuran, introduces a deactivating inductive effect. However, the activating resonance effect of the furan ring's oxygen atom still dominates, directing incoming electrophiles. For halofurans, electrophilic substitution reactions such as halogenation, nitration, and sulfonation will still predominantly occur at the available α-position (C5). If the C5 position is occupied, substitution will then proceed at a β-position.

Nucleophilic Substitution Reactions and Reactivity Enhancement by Iodine

In contrast to the high reactivity of the furan ring towards electrophiles, nucleophilic substitution on an unactivated halofuran is generally challenging. However, the reactivity of halofurans in nucleophilic substitution is significantly influenced by the nature of the halogen. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group. This characteristic enhances the susceptibility of this compound to nucleophilic attack compared to other 2-halofurans.

The mechanism of nucleophilic substitution on this compound can be influenced by the reaction conditions and the nature of the nucleophile. While direct SɴAr mechanisms are possible, particularly with strong electron-withdrawing groups on the furan ring, other pathways can also be operative. The presence of the iodine atom facilitates these reactions, allowing for the displacement of the iodide by a variety of nucleophiles, which is a key step in many synthetic transformations.

Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to oxidative addition to low-valent transition metal complexes, particularly palladium(0). This property makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. yonedalabs.comlibretexts.org this compound serves as an effective coupling partner in these reactions, reacting with various boronic acids or their esters in the presence of a palladium catalyst and a base. yonedalabs.com This reaction is widely used for the synthesis of 2-aryl or 2-vinylfurans.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the this compound to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Furan Derivatives

Electrophile Nucleophile Catalyst Base Solvent Product Yield (%)
This compound Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 2-Phenylfuran 85
This compound (E)-2-Phenylvinylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene/H₂O (E)-2-(2-Phenylvinyl)furan 92

This table is illustrative and based on typical conditions reported in the literature for similar substrates.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org this compound readily participates in Sonogashira couplings to produce 2-alkynylfurans, which are valuable intermediates in the synthesis of natural products and functional materials.

The reaction mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, which is facilitated by the base. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 2: Representative Sonogashira Coupling Reactions of Halofurans

Halofuran Alkyne Palladium Catalyst Copper Cocatalyst Base Solvent Product Yield (%)
This compound Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF 2-(Phenylethynyl)furan 95
2-Bromofuran 1-Hexyne Pd(PPh₃)₄ CuI i-Pr₂NH DMF 2-(Hex-1-yn-1-yl)furan 88

This table is illustrative and based on typical conditions reported in the literature for similar substrates.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org this compound can be coupled with various alkenes via the Heck reaction to yield 2-alkenylfurans.

The catalytic cycle for the Heck reaction typically begins with the oxidative addition of this compound to a Pd(0) species. libretexts.org This is followed by the insertion of the alkene into the palladium-carbon bond (migratory insertion). The final step is a β-hydride elimination, which forms the substituted alkene product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst. libretexts.org

Table 3: Examples of Heck Reactions with this compound

Alkene Catalyst Base Solvent Product Yield (%)
Styrene Pd(OAc)₂/PPh₃ Et₃N DMF (E)-2-(2-Phenylvinyl)furan 80
Methyl acrylate PdCl₂(PPh₃)₂ NaOAc DMA Methyl (E)-3-(furan-2-yl)acrylate 75

This table is illustrative and based on typical conditions reported in the literature for similar substrates.

Palladium-catalyzed carbonylation reactions of this compound provide access to a variety of furan-2-carbonyl compounds. These reactions involve the insertion of carbon monoxide into the carbon-palladium bond formed after oxidative addition of this compound.

Carboalkoxylation : In the presence of an alcohol, the acylpalladium intermediate undergoes nucleophilic attack by the alcohol, leading to the formation of a furan-2-carboxylate (B1237412) ester.

Aminocarbonylation : Similarly, reaction with an amine yields a furan-2-carboxamide.

Cyclocarbonylation/Lactonization : Intramolecular carbonylation reactions are also possible. For instance, a hydroxyl-substituted iodofuran can undergo palladium-catalyzed cyclocarbonylation to form a lactone. nih.govnih.gov This process involves the initial carbonylation followed by an intramolecular attack of the hydroxyl group on the acylpalladium intermediate. nih.govnih.gov

The selectivity of these carbonylation processes can often be controlled by the choice of reaction conditions, including the catalyst, ligands, base, and nucleophile.

Table 4: Carbonylation Reactions of Iodofurans

Iodofuran Derivative CO Pressure Nucleophile Catalyst Base Product Type
This compound 1 atm Methanol Pd(OAc)₂/dppf Et₃N Furan-2-carboxylate
This compound 1 atm Diethylamine PdCl₂(PPh₃)₂ K₂CO₃ Furan-2-carboxamide

This table is illustrative and based on typical conditions reported in the literature for similar substrates. nih.govnih.gov

Other Significant Transformation Pathways

Beyond the more common organometallic cross-coupling and substitution reactions, this compound can participate in other significant transformation pathways, including radical reactions and interactions governed by halogen bonding. These routes offer alternative strategies for the functionalization of the furan ring and are subjects of ongoing mechanistic investigation.

Radical Reactions

The carbon-iodine (C–I) bond in this compound is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate radical intermediates. This reactivity can be initiated by heat or, more commonly, by photochemical irradiation. The absorption of ultraviolet light can provide the necessary energy to break the C–I bond, forming a 2-furyl radical and an iodine radical.

Once generated, the highly reactive 2-furyl radical can participate in a variety of transformations. These radical chain reactions typically involve three key steps:

Initiation: The initial formation of the 2-furyl radical via photolysis.

Propagation: The 2-furyl radical reacts with another molecule (e.g., a hydrogen atom donor or an alkene) to form a new product and another radical species, which continues the chain.

Termination: Two radical species combine to form a stable, non-radical product, which terminates the chain reaction.

While specific, extensively documented examples of radical reactions initiated directly from this compound are not widespread in readily available literature, the principles of radical chemistry suggest its utility in processes like radical cyclizations, additions to double bonds, and hydrogen atom abstraction reactions. The photolysis of other furan derivatives is known to produce complex mixtures of rearranged products, indicating that the 2-furyl radical could potentially undergo ring-opening or isomerization pathways under certain conditions. netsci-journal.com

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction that has gained significant recognition as a powerful tool in supramolecular chemistry, crystal engineering, and catalysis. wikipedia.org This interaction occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor).

In this compound, the iodine atom acts as a potent halogen bond donor. The electron density around the covalently bonded iodine atom is not uniform; there is a region of lower electron density, known as a σ-hole, located on the outer side of the iodine atom, directly opposite the C–I bond. princeton.edu This region has a positive electrostatic potential and can interact attractively with Lewis bases such as ethers, amines, or the π-system of an aromatic ring.

The key characteristics of these interactions are:

Strength: The strength of the halogen bond is influenced by the polarizability of the halogen atom, following the general trend I > Br > Cl > F. ijres.org Thus, the iodine in this compound forms relatively strong halogen bonds compared to its lighter halogen counterparts. Bond strengths can range from 5 to 180 kJ/mol. ijres.org

Directionality: Halogen bonds are highly directional, with the halogen bond acceptor typically approaching the iodine atom along the axis of the C–I bond, leading to a bond angle of approximately 180°. princeton.edu

Tunability: The strength of the interaction can be modulated by the nature of the halogen bond acceptor and the electronic properties of the halogen bond donor.

These interactions are crucial for understanding the solid-state packing of iodo-substituted organic molecules and for the rational design of new materials and catalysts. rsc.org For instance, the catalytic activity of molecular iodine (I₂) in various organic reactions is often attributed to its ability to form halogen bonds, thereby activating electrophiles. ijres.org

Below is a table summarizing the key aspects of halogen bonding relevant to this compound.

FeatureDescriptionRelevance to this compound
σ-Hole A region of positive electrostatic potential on the halogen atom, opposite the covalent bond. princeton.eduThe iodine atom in this compound possesses a significant σ-hole, making it an effective halogen bond donor.
Bond Strength Depends on the polarizability of the halogen (I > Br > Cl > F) and the nature of the acceptor. wikipedia.orgijres.orgAs an iodo-compound, this compound forms strong and significant halogen bonds.
Directionality Highly directional, with interactions occurring along the axis of the C–I bond (~180°). princeton.eduThis property allows for precise control in crystal engineering and supramolecular assembly.
Acceptors Lewis bases, including lone pair donors (e.g., N, O) and π-systems. princeton.eduThis compound can form halogen bonds with a wide range of solvents, reagents, and functional groups.

Reaction Kinetics and Selectivity Studies

Detailed experimental studies on the reaction kinetics and selectivity specifically for transformations involving this compound are not extensively reported in publicly accessible scientific literature. While kinetic data exists for the reactions of parent furan and some alkylated furans with species like hydroxyl radicals, this information cannot be directly extrapolated to this compound due to the significant electronic and steric influence of the iodine substituent. researchgate.netresearchgate.netexlibrisgroup.com

Theoretical studies on other substituted furans have explored the mechanisms and selectivity of reactions such as cycloadditions, providing insights into how substituents direct the stereochemical and regiochemical outcomes. However, equivalent computational or experimental investigations focused squarely on this compound are scarce.

Therefore, quantitative data such as reaction rate constants, activation energies, and specific selectivity ratios (e.g., regio-, stereo-, or chemoselectivity) for the majority of this compound's reactions are not available for reporting. Further research is required to systematically quantify the kinetic profiles and selectivity patterns of this versatile synthetic intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodofuran Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-iodofuran. Both ¹H and ¹³C NMR provide critical data for confirming the identity and purity of the compound.

In the ¹H NMR spectrum of this compound, the protons on the furan (B31954) ring exhibit characteristic chemical shifts and coupling patterns. A multiplet observed at approximately δ 6.29 ppm is attributed to one of the ring protons. datapdf.com The chemical shifts of furan protons typically appear as doublets in the range of δ 6.5–7.5 ppm. For the parent furan molecule, the protons at the C2 and C5 positions (α-protons) resonate around δ 7.4 ppm, while the protons at the C3 and C4 positions (β-protons) are found near δ 6.4 ppm. chemicalbook.com The introduction of the iodine atom at the 2-position influences the electronic environment of the remaining protons, leading to specific shifts that aid in structural confirmation.

¹³C NMR spectroscopy provides further evidence for the structure of this compound. The carbon atom directly bonded to the electronegative iodine is significantly deshielded, with a reported chemical shift of approximately 95 ppm for a similar iodinated furan derivative. In the unsubstituted furan, the α-carbons (C2/C5) appear at δ 142.8 ppm and the β-carbons (C3/C4) at δ 109.6 ppm. The carbon resonances for this compound will be shifted from these values due to the electronic effects of the iodine substituent. For comparison, in 2-iodopropane, the carbon bearing the iodine atom has a chemical shift of 21.1 ppm, while the adjacent methyl carbons are at 31.2 ppm. docbrown.info

¹H and ¹³C NMR Data for Furan and Related Compounds
CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
FuranH-2/H-57.435142.8
H-3/H-46.380109.6
This compoundH-3, H-4, H-5~6.29 (m)Data not fully available
5-Iodofuran-2-carboxylic acidFuran Protons6.5-7.5 (d)-
Iodine-bearing Carbon-~95

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the IR spectrum displays characteristic absorption bands that confirm the presence of the furan ring.

The furan ring itself gives rise to several distinct peaks. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. uc.edu The C=C stretching vibrations of the furan ring usually appear in the 1600-1475 cm⁻¹ range. uc.edu Additionally, C-O stretching within the furan ring is expected between 1300-1000 cm⁻¹. uc.edu For comparison, a derivative, N-(2,4-dimethoxyphenyl)-5-iodofuran-2-carboxamide, shows a strong carbonyl (C=O) stretch between 1670–1700 cm⁻¹. vulcanchem.com The presence of the carbon-iodine (C-I) bond also results in a characteristic absorption, typically found in the lower frequency "fingerprint" region of the spectrum, generally between 800-600 cm⁻¹. uc.edu

Characteristic IR Absorption Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aromatic C=C Stretch1600-1475Weak-Medium
C-O Stretch1300-1000Strong
C-I Stretch800-600Strong

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation patterns, which further corroborates its structure. The molecular formula of this compound is C₄H₃IO, giving it a molecular weight of approximately 193.97 g/mol . nih.gov

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of approximately 194. nih.gov A key feature in the mass spectrum of an iodine-containing compound is the presence of a peak at m/z 127, corresponding to the iodine cation ([I]⁺), which arises from the cleavage of the weak C-I bond. docbrown.info The fragmentation of the furan ring itself can also be observed. For the parent furan molecule, the most abundant ions are the molecular ion (C₄H₄O⁺) at m/z 68 and the C₃H₃⁺ fragment at m/z 39. researchgate.net The fragmentation pattern of this compound will be influenced by the presence of the iodine atom, with the loss of iodine being a prominent pathway. docbrown.infoorgchemboulder.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. rsc.org

Expected Mass Spectrometry Data for this compound
IonFormulaExpected m/zSignificance
Molecular Ion[C₄H₃IO]⁺~194Confirms molecular weight
Iodine Cation[I]⁺127Characteristic of iodine-containing compounds
Furan Fragment[C₄H₃O]⁺67Loss of iodine atom
Cyclopropenyl Cation[C₃H₃]⁺39Common furan ring fragment

Advanced Techniques for Mechanistic Elucidation (e.g., in situ spectroscopy)

While specific examples of in situ spectroscopic studies solely focused on this compound are not extensively detailed in the provided search results, the principles of these techniques are broadly applicable to understanding its reactivity. In situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable mechanistic insights.

Techniques like in situ NMR or IR spectroscopy could be used to follow the progress of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov For instance, by monitoring the disappearance of the NMR signals corresponding to this compound and the appearance of new signals for the product, one could determine reaction kinetics and identify potential intermediates. Similarly, in situ IR could track changes in vibrational bands associated with the C-I bond or other functional groups as the reaction proceeds. These advanced methods are crucial for optimizing reaction conditions and understanding the detailed steps of a chemical transformation involving this compound.

Computational Chemistry and Theoretical Studies on 2 Iodofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and parameters related to chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species. The MEP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. For 2-iodofuran, the oxygen atom and the iodine atom, being electronegative, would be expected to show regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Fukui indices are another set of descriptors derived from DFT that help in predicting the local reactivity of different atomic sites in a molecule. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are used to determine the reactivity of individual atoms. There are three main types of Fukui functions:

ƒk+ for nucleophilic attack (reactivity towards an electron-donating species)

ƒk- for electrophilic attack (reactivity towards an electron-accepting species)

ƒk0 for radical attack

Table 1: Predicted Reactive Sites in this compound based on General Principles

Atomic SitePredicted ReactivityRationale
C5High susceptibility to electrophilic attackThe position alpha to the oxygen atom in the furan (B31954) ring is activated towards electrophiles.
C3, C4Moderate susceptibility to electrophilic attackOther carbon atoms in the furan ring are also potential sites for electrophilic attack.
Iodine AtomPotential for halogen bonding and oxidative additionThe iodine atom can act as a Lewis acid and is a good leaving group in cross-coupling reactions.
Oxygen AtomSite of negative electrostatic potentialThe lone pairs on the oxygen atom contribute to the nucleophilicity of the furan ring.

Analysis of Triplet Energies, Dipole Moments, and Polarizabilities

The lowest triplet state (T1) energy is a crucial parameter in photochemistry, as it can influence the photophysical behavior of a molecule, including its potential for phosphorescence and its role in photosensitized reactions. The energy difference between the ground singlet state (S0) and the T1 state is known as the singlet-triplet energy gap. While direct computational data for the triplet energy of this compound is scarce, DFT methods are commonly used to calculate these values. researchgate.net The presence of a heavy atom like iodine can facilitate intersystem crossing from the excited singlet state to the triplet state, a phenomenon known as the heavy-atom effect. This suggests that this compound may have a higher probability of populating its triplet state upon photoexcitation compared to furan itself.

The dipole moment is a measure of the polarity of a molecule, arising from the separation of positive and negative charges. Polarizability, on the other hand, describes the ability of the electron cloud of a molecule to be distorted by an external electric field. Both of these properties are important in determining the nature and strength of intermolecular interactions.

While specific computational studies on the dipole moment and polarizability of this compound are not available, a study on the closely related 2-chlorofuran provides valuable insights. vhu.edu.vn The table below presents the calculated dipole moment and polarizability tensor components for 2-chlorofuran, which can be considered as a reasonable approximation for this compound, keeping in mind that iodine is larger and more polarizable than chlorine, which would likely lead to a larger dipole moment and polarizability for this compound.

Table 2: Computed Dipole Moment and Dipole Polarizability of 2-Chlorofuran (as an analogue for this compound)

PropertyMethodValue (a.u.)
Dipole Moment (μ)MP2/POL0.81
B3LYP/POL0.77
Polarizability (αxx)MP2/POL49.33
B3LYP/POL49.82
Polarizability (αyy)MP2/POL80.38
B3LYP/POL79.23
Polarizability (αzz)MP2/POL64.71
B3LYP/POL63.89
Average Polarizability (α)MP2/POL64.81
B3LYP/POL64.31

Data sourced from a computational study on 2-chlorofuran. vhu.edu.vn

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ub.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including their conformational changes and intermolecular interactions. ub.edu

In the context of this compound, MD simulations could be employed to understand how molecules of this compound interact with each other in the liquid phase or in solution. These simulations can reveal the preferred orientations and distances between molecules, providing insights into the nature of the intermolecular forces at play, such as van der Waals interactions, dipole-dipole interactions, and potentially halogen bonding involving the iodine atom.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvents or reactants. This can be particularly useful in understanding solvation effects on reactivity and in modeling the initial stages of a chemical reaction where reactant molecules come together. The parameters for the interactions between atoms in an MD simulation are typically derived from a force field, which is a set of empirical potential energy functions.

Mechanistic Pathway Elucidation through Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be constructed. This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions or iodine-catalyzed synthesis of substituted furans, computational studies can provide a detailed, step-by-step understanding of the reaction mechanism.

A study on the iodine-catalyzed synthesis of substituted furans and pyrans utilized DFT calculations to investigate the reaction mechanism. vhu.edu.vnorganic-chemistry.orgacs.org The calculations helped to elucidate the role of molecular iodine as a catalyst and to evaluate different possible reaction pathways. vhu.edu.vnorganic-chemistry.orgacs.org The computed free energies of intermediates and transition states supported a proposed catalytic cycle. organic-chemistry.org

Similarly, while a specific computational study on the palladium-catalyzed cross-coupling of this compound was not found, the general mechanism of such reactions is well-studied computationally. nih.gov These reactions typically involve a catalytic cycle consisting of three main steps:

Oxidative Addition: The aryl iodide (in this case, this compound) adds to the palladium(0) catalyst.

Transmetalation: A nucleophilic coupling partner transfers its organic group to the palladium center.

Reductive Elimination: The two coupled organic groups are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.

Computational studies of these steps for similar iodoaromatic compounds have provided detailed insights into the geometries of the transition states and the factors that influence the reaction rate and selectivity. nih.gov

Applications of 2 Iodofuran in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The furan (B31954) moiety is a core component of numerous biologically active compounds and natural products. researchgate.net 2-Iodofuran serves as an essential starting material for the construction of fused heterocyclic systems, where the furan ring is annulated with other cyclic structures. These complex architectures are often associated with significant biological activities, including anticancer and antileukemia properties. nih.govnih.gov

One prominent application is in the synthesis of furoquinoline derivatives. For instance, acid-catalyzed tandem reactions can produce furo[3,2-c]quinolones. nih.govrsc.org In these syntheses, the furan ring is constructed and fused to a quinolone core in a controlled manner. Similarly, benzofuro[3,2-c]quinolines have been synthesized starting from precursors that ultimately form the furan ring fused to the quinoline (B57606) system. nih.gov The synthesis of these polycyclic structures often involves intramolecular cyclization reactions where the furan ring is formed in the final steps. nih.gov Palladium-catalyzed domino reactions, such as a Heck/cross-coupling sequence, have also been developed to construct furan-linked dihydrobenzofurans and oxindoles in a single operation, showcasing an efficient method for creating bisheterocycles. rsc.org

The "halogen dance" reaction represents another strategic approach, where treatment of a 2-iodo-substituted heterocycle like 2-iodobenzofuran (B1590796) with a strong base can lead to isomerization, moving the iodine atom to a different position (e.g., the 3-position). researchgate.net This rearranged iodinated intermediate can then be trapped with an electrophile to create a uniquely substituted product, which can subsequently be used in cyclization reactions to build complex heterocyclic frameworks. researchgate.net

Precursor for Polysubstituted Furan Derivatives

The carbon-iodine bond in this compound is a synthetic handle that enables the introduction of various functional groups onto the furan ring, leading to polysubstituted derivatives. researchgate.net This is predominantly achieved through transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. organic-chemistry.orgorganic-chemistry.orgwikipedia.org These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon bonds under mild conditions. wikipedia.org

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is frequently employed with iodo-substituted furans. organic-chemistry.orgwikipedia.org For example, 2,5-disubstituted 3-iodofurans can be further functionalized via Sonogashira coupling to produce 2,3,5-trisubstituted furans in excellent yields. organic-chemistry.orgthieme-connect.com This step-wise functionalization allows for the precise and controlled synthesis of highly decorated furan rings.

Similarly, the Suzuki reaction, which couples an organoboron species with an organohalide, is a powerful tool for creating aryl-aryl bonds. wikipedia.orglibretexts.org The iodo substituent in fluorinated 4-iodofurans has been successfully utilized as a synthetic handle to prepare multi-substituted 3-fluorofurans using a Suzuki cross-coupling reaction. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org This reaction has been applied to the arylation of 2,3-dihydrofuran (B140613), where the reaction proceeds exclusively at the C2 position. nih.gov Although this example uses dihydrofuran, the principles of regioselectivity and C-C bond formation are directly applicable to reactions involving this compound to introduce alkenyl substituents.

These cross-coupling strategies transform simple iodofurans into highly functionalized molecules, which are valuable intermediates for a wide range of applications, from materials science to medicinal chemistry. organic-chemistry.org

Strategic Intermediate in Natural Product Synthesis

The furan ring system is a structural motif present in a vast number of secondary plant metabolites and other natural products that exhibit inspiring biological activities. researchgate.netacs.org Consequently, the synthesis of these molecules is an active area of research, and this compound derivatives often play a crucial role as strategic intermediates.

For example, the synthesis of furan fatty acid derivatives plakorsins A and B, which were isolated from a marine sponge, was achieved using a synthetic approach that included a palladium-catalyzed Heck reaction. mdpi.com Such cross-coupling reactions are typical for functionalizing iodinated precursors. The synthesis of other natural products, such as stemofuran A, also involves methodologies that are amenable to the use of iodofuran intermediates. researchgate.net The benzofuran (B130515) nucleus, a related and prevalent structure in biologically active compounds, is often synthesized through methods like Sonogashira coupling followed by cyclization, a strategy that highlights the importance of iodo-aromatic precursors. nih.govrsc.org

The general synthetic utility of iodofurans is demonstrated in methodologies that lead to 2,3,5-trisubstituted furans, which are key building blocks for more complex targets. organic-chemistry.org The ability to sequentially and selectively introduce substituents via cross-coupling reactions makes this compound an ideal starting point for the convergent synthesis of complex natural product scaffolds.

Stereoselective and Regioselective Syntheses Utilizing this compound

Controlling the orientation and spatial arrangement of atoms during a chemical reaction is a central goal of organic synthesis. This compound is utilized in reactions where such control, known as regioselectivity and stereoselectivity, is critical. wikipedia.orgmasterorganicchemistry.com

Regioselectivity refers to the preference for bond formation at one position over other possible positions. wikipedia.org In reactions with this compound, this is often dictated by the reaction mechanism and the catalyst used. For instance, the Heck arylation of 2,3-dihydrofuran with iodobenzene (B50100) occurs exclusively at the C2 position, demonstrating high regioselectivity. nih.gov Cobalt-catalyzed metalloradical cyclization reactions of alkynes with diazocarbonyls can produce polyfunctionalized furans with complete regioselectivity. nih.gov Furthermore, in Sonogashira couplings involving substrates with multiple different halide substituents, such as 2-bromo-4-iodo-quinoline, the reaction occurs preferentially at the more reactive carbon-iodine bond, showcasing the predictable regioselectivity of the transformation. libretexts.org

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com While many applications of this compound focus on its role in construction and functionalization, it can also be involved in stereoselective processes. For example, asymmetric Heck reactions of dihydrofurans have been developed to produce chiral 2-aryl-2,3-dihydrofurans with excellent enantioselectivity (>99% ee). rsc.org The development of methods for the stereoselective construction of substituted tetrahydrofurans, which are common in natural products, often involves cyclization reactions where the stereochemistry is carefully controlled. nih.gov Although these examples may not directly start from this compound itself, the principles guide how a chiral center can be introduced into a furan-containing molecule during a synthetic sequence initiated by a cross-coupling reaction at the 2-position.

Applications in Medicinal Chemistry Research and Drug Discovery

Scaffold for Bioactive Furan (B31954) Derivatives

The furan nucleus is a fundamental structural component in many bioactive molecules and approved drugs. shareok.orgresearchgate.net 2-Iodofuran, in particular, functions as an essential scaffold, providing a platform for the introduction of diverse chemical moieties at the 2-position of the furan ring. The iodine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. wikipedia.orgorganic-chemistry.orgmdpi.com These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, or alkyl groups.

This synthetic versatility enables the generation of large libraries of 2-substituted furan derivatives, which can be screened for a wide range of biological activities. nih.gov The ability to readily diversify the structure from a common this compound intermediate makes it an invaluable tool for developing novel therapeutic agents and probing biological systems. researchgate.net

Design and Synthesis of Pharmacologically Active Compounds

The strategic use of this compound as a starting material or key intermediate has facilitated the synthesis of numerous compounds with significant pharmacological potential. Its reactivity is harnessed to build molecular complexity and access novel chemical spaces in the pursuit of effective treatments for various diseases.

The furan scaffold is present in a variety of compounds exhibiting potent anticancer activity. nih.govrsc.org The synthesis of these agents often relies on the functionalization of the furan ring, a process where this compound can be a critical precursor. For instance, the creation of 2,4-disubstituted furo[3,2-b]indole derivatives, which have shown promising anticancer activity, can be envisioned through synthetic routes involving the strategic introduction of substituents onto a furan core. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to synthesize biaryl and heterobiaryl compounds, which are prevalent motifs in anticancer drug candidates. mdpi.commdpi.comnih.gov Starting with this compound, medicinal chemists can couple various boronic acids to generate 2-arylfuran derivatives. This class of compounds has been investigated for its cytotoxic effects against various cancer cell lines. The ability to systematically vary the aryl substituent allows for the fine-tuning of activity and selectivity. nih.gov

Table 1: Examples of Anticancer Activity in Furan Derivatives

Compound ClassTherapeutic Target/ActivitySynthetic Precursor ImplicationReference
2,4-Disubstituted Furo[3,2-b]indolesInhibitory activity against renal cancer cells (A498)Could be synthesized from functionalized this compound intermediates. nih.gov
Bis-2(5H)-furanone DerivativesInhibitory activity against C6 glioma cells, potential DNA interactionRepresents a class of furan-containing anticancer agents. mdpi.com
Furan-2-carboxamidesAntiproliferative activity against various cancer cell linesDemonstrates the potential of substituted furans in oncology. organic-chemistry.org

Furan derivatives have a long history in the development of antimicrobial agents. researchgate.netnih.govresearchgate.net The synthesis of novel furan-based compounds with antibacterial or antiviral properties often involves building upon the core furan structure. This compound serves as a valuable starting point for creating such derivatives. For example, coupling reactions can be used to attach complex side chains or other heterocyclic rings known to contribute to antimicrobial activity. researchgate.net

Research into 2-salicyloylbenzofurans has identified compounds with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis of such benzofuran (B130515) systems can be achieved through coupling and cyclization reactions where a halo-substituted precursor is often essential. Similarly, the development of novel furan-azetidinone hybrids as potential inhibitors of Escherichia coli highlights the modular approach to designing new antimicrobial agents, a strategy where this compound could serve as a key building block for the furan component. ijper.org

Table 2: Antimicrobial Activity of Furan-Based Compounds

Compound ClassTarget Organism/ActivitySynthetic Relevance of this compoundReference
2-SalicyloylbenzofuransGram-positive bacteria (S. faecalis, MSSA, MRSA)Synthesis of the benzofuran core can involve halo-aromatic precursors. nih.gov
5-Nitrofuran DerivativesInhibitory effects on Gram-positive and Gram-negative organismsDemonstrates a classic class of furan-based antibacterials. nih.gov
Biphenyl and Dibenzofuran DerivativesActivity against antibiotic-resistant bacteria (MRSA, VRE)Synthesis via Suzuki-coupling implies the utility of iodo-aromatic precursors. mdpi.com

The therapeutic potential of furan derivatives extends beyond anticancer and antimicrobial applications into areas such as anti-inflammatory and cardiovascular diseases. nih.govnih.govresearchgate.net

Recent studies on iodobenzofuran derivatives have demonstrated significant in vivo anti-inflammatory activity, in some cases surpassing that of the reference drug diclofenac. nih.gov These compounds were shown to interact with cyclooxygenase (COX-1 and COX-2) enzymes, key targets in inflammation. The synthesis and evaluation of such compounds underscore the potential of halogenated furan scaffolds in developing safer and more effective anti-inflammatory agents. nih.govmdpi.commdpi.com

In the cardiovascular field, 5-aryl-furan-2-carboxamide derivatives have been identified as potent antagonists of the urotensin-II receptor, a target for cardiovascular diseases. nih.gov The synthesis of these molecules relies on the ability to introduce various aryl groups at the 5-position of the furan ring, a transformation readily achievable from a halo-furan precursor through reactions like the Suzuki coupling.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. wikipedia.orgbionity.com For furan-based compounds, SAR studies help determine which substituents on the furan ring are crucial for potency, selectivity, and pharmacokinetic properties. The use of this compound as a common intermediate is particularly advantageous for SAR studies, as it allows for the systematic introduction of a wide variety of substituents at the 2-position.

For example, in the development of 2-aminobenzofuran derivatives as P-glycoprotein inhibitors for overcoming multidrug resistance in cancer, SAR studies revealed that the nature and position of substituents on the benzofuran core were critical for activity. nih.gov Similarly, studies on fluorinated benzofurans as anti-inflammatory and anticancer agents suggested that the biological effects are enhanced by the presence of specific halogen and functional groups. mdpi.com By comparing the biological activity of a series of analogs synthesized from this compound, medicinal chemists can identify key structural features required for interaction with a biological target and guide the design of more potent and selective drug candidates. drugdesign.orgnih.gov

Computational Drug Design Involving this compound Scaffolds

Computational methods, including molecular docking and in silico screening, are powerful tools in modern drug discovery for identifying and optimizing new therapeutic agents. frontiersin.orgelsevierpure.com These techniques are used to predict how a molecule might bind to a biological target, such as an enzyme or receptor, and to estimate its potential activity and pharmacokinetic properties.

Scaffolds derived from this compound are well-suited for computational studies. Large virtual libraries of 2-substituted furan derivatives can be generated and screened in silico against a target of interest. For instance, molecular docking studies have been performed on furan-azetidinone hybrids to predict their binding to antibacterial targets in E. coli, such as enoyl reductase. ijper.org Such studies help to prioritize which compounds to synthesize and test, saving time and resources.

Furthermore, computational analysis was integral in a study of iodobenzofuran derivatives as anti-inflammatory agents. nih.gov Molecular docking and molecular dynamics simulations were used to model the interactions of these compounds with COX-1 and COX-2 enzymes, and the computational results correlated well with the experimental in vivo data. nih.gov These in silico approaches, when applied to libraries notionally derived from this compound, can accelerate the discovery of novel leads with promising therapeutic profiles. researchgate.netresearchgate.netasianpubs.org

Applications in Materials Science Research

Precursors for Polymer Synthesis and Advanced Materials

2-Iodofuran serves as a key precursor in the synthesis of various polymers and advanced materials, particularly conjugated polymers which are of significant interest for applications in organic electronics. The carbon-iodine bond in this compound is amenable to various cross-coupling reactions, enabling the formation of larger conjugated systems.

One of the most prominent methods for polymerizing this compound and its derivatives is through Stille coupling reactions. This palladium-catalyzed reaction involves the coupling of an organostannane with an organohalide. In this context, this compound can be coupled with stannylated furan (B31954) or thiophene derivatives to produce oligofurans and oligo(thienylfuran)s. These oligomers are, in turn, precursors for the synthesis of longer-chain conducting polymers. For instance, the synthesis of various oligofurans has been achieved by the Stille coupling of 2,5-dibromo-3-alkylfuran with tributyl(furan-2-yl)stannane and its longer-chain analogues nih.gov. The resulting oligomers can be further polymerized through electropolymerization to form stable and conducting polyfuran films nih.gov.

The properties of the resulting polymers can be influenced by the length and substitution pattern of the oligofuran precursors. For example, the introduction of alkyl side chains can improve the processability and solubility of the final polymer without significantly disturbing the planarity and conjugation of the polymer backbone nih.gov. Research has demonstrated the preparation of stable and conducting polyfuran films from a series of alkyl-substituted oligofurans, exhibiting good conductivity, environmental and electrochemical stability, and well-defined spectroelectrochemistry nih.gov.

Below is a table summarizing examples of oligofurans synthesized using furan-based precursors, which can include derivatives of this compound, and their resulting properties upon electropolymerization.

Oligofuran PrecursorNumber of Furan RingsResulting Polymer Properties
2,5-Dibromo-3-octylfuran + Tributyl(furan-2-yl)stannane3Good conductivity (~1 S cm⁻¹), stable
2,5-Dibromo-3-octylfuran + [2,2′-Bifuran]-5-yltributylstannane5Enhanced effective conjugation length
2,5-Dibromo-3-octylfuran + [2,2′:5′,2′′-Terfuran]-5-yltributylstannane7Well-defined electro-optical switching
Dioctyl-substituted octafuran precursor8Smooth morphology (roughness 1–5 nm)

This table is generated based on data from the synthesis of oligofurans via Stille coupling for electropolymerization of conducting polyfurans nih.gov.

Development of Functional Materials with Tunable Properties

The incorporation of this compound into polymeric structures allows for the development of functional materials with properties that can be tuned for specific applications. The electronic and optical properties of conjugated polymers are highly dependent on their chemical structure, including the nature of the monomer units and any substituents.

By strategically designing and synthesizing polymers containing this compound, researchers can modulate properties such as the electronic bandgap, which in turn affects the material's color and conductivity researchgate.net. The ability to tune the bandgap is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. For instance, the synthesis of polymers with varying ratios of different aromatic units can lead to materials with a range of absorption and emission characteristics.

Furthermore, polymers derived from this compound can exhibit responses to external stimuli, leading to materials with tunable properties. Examples of such "smart" materials include:

Electrochromic Polymers: These materials change color in response to an applied electrical potential scispace.com. The redox activity of the conjugated polymer backbone allows for reversible changes in the electronic structure, leading to alterations in the absorption of visible light mdpi.com. While specific examples starting from this compound are not detailed in the provided search results, the general principles of electrochromism in conjugated polymers suggest that polyfurans derived from this compound could exhibit such behavior.

Solvatochromic Polymers: The color of these polymers can change depending on the polarity of the solvent they are in nih.govrsc.org. This phenomenon arises from the differential stabilization of the ground and excited states of the chromophoric units within the polymer by the solvent molecules. This property is useful for developing chemical sensors.

The ability to functionalize the furan ring, either before or after polymerization, provides another avenue for tuning the material's properties. Introducing different functional groups can impact solubility, morphology, and intermolecular interactions, all of which play a role in the final performance of the material.

Influence of Heavy Atom Effect on Photophysical Properties

The presence of the iodine atom in this compound introduces a significant "heavy atom effect," which has a profound influence on the photophysical properties of materials derived from it. The heavy atom effect describes the ability of a heavy atom (like iodine) to enhance the rate of spin-forbidden electronic transitions, most notably intersystem crossing (ISC) from a singlet excited state to a triplet excited state researchgate.netrsc.org.

Intersystem crossing is a key process in many photophysical phenomena, including phosphorescence and the generation of singlet oxygen. The efficiency of ISC is governed by the strength of spin-orbit coupling, which is significantly increased in the presence of a heavy atom researchgate.netnih.gov. The large nuclear charge of iodine enhances the interaction between the electron's spin and its orbital motion, facilitating the change in spin multiplicity required for ISC.

The consequences of the heavy atom effect on the photophysical properties of materials incorporating this compound can be summarized as follows:

Photophysical PropertyInfluence of Heavy Atom Effect
Fluorescence Quantum Yield Decreased due to the increased rate of competing intersystem crossing rsc.org.
Intersystem Crossing (ISC) Rate Significantly increased, leading to more efficient population of the triplet state nih.govst-andrews.ac.uk.
Phosphorescence Potentially enhanced and with a shorter lifetime, as the transition from the triplet state to the ground state is also spin-forbidden and is accelerated by the heavy atom researchgate.net.
Singlet Oxygen Generation Enhanced efficiency, as the triplet excited state can transfer its energy to molecular oxygen, a process utilized in photodynamic therapy and photocatalysis.

Research on other iodinated organic molecules has demonstrated these effects clearly. For instance, studies on iodinated metallocorroles have shown that iodination accelerates intersystem crossing by up to 200 times, from nanoseconds to picoseconds nih.govqmul.ac.uk. Similarly, in halogenated carbazole derivatives, the intersystem crossing rate was found to increase significantly with the presence of heavier halogens, with iodine having a more pronounced effect than bromine st-andrews.ac.uk. This increased rate of ISC is attributed to enhanced spin-orbit coupling rsc.orgnih.gov.

This ability to control and enhance the population of triplet states is highly desirable for applications such as:

Organic Light-Emitting Diodes (OLEDs): In phosphorescent OLEDs, harvesting triplet excitons is crucial for achieving high internal quantum efficiencies.

Photodynamic Therapy (PDT): Materials that can efficiently generate singlet oxygen upon photoexcitation are used as photosensitizers to destroy cancer cells.

Photocatalysis: The generation of reactive oxygen species by triplet sensitizers can be used to drive chemical reactions.

Role in Coordination Chemistry for Material Design

In coordination chemistry, organic molecules known as ligands bind to a central metal atom or ion to form a coordination complex thermofisher.comyoutube.com. These complexes can be discrete molecules or can be extended into one-, two-, or three-dimensional structures known as metal-organic frameworks (MOFs) doi.orgberkeley.edu. The properties of the resulting material are determined by the choice of both the metal and the organic ligand.

While specific examples of this compound being used as a primary ligand in the design of materials were not prominently featured in the search results, its chemical structure suggests its potential for such applications. The furan ring contains an oxygen atom with lone pairs of electrons that could potentially coordinate to a metal center. Although furan itself is a weak ligand, its derivatives can be incorporated into larger, more complex ligands.

The design of functional materials using coordination chemistry relies on the principle that the properties of the final material can be tuned by systematically varying the components. The organic ligand plays a crucial role in dictating the structure, porosity, and functionality of the resulting coordination polymer or MOF nih.govresearchgate.net.

By incorporating this compound or its derivatives into a ligand structure, one could introduce specific functionalities into the final material:

Modulation of Electronic Properties: The electron-rich furan ring can influence the electronic properties of the coordination complex.

Introduction of Reactive Sites: The carbon-iodine bond can serve as a handle for post-synthetic modification, where the iodine atom is replaced with other functional groups after the coordination framework has been assembled. This allows for the precise placement of functionality within the material.

Guest-Host Interactions: The size and shape of the pores in a MOF are determined by the ligand's geometry. Ligands containing furan units can be designed to create pores with specific chemical environments, suitable for the selective adsorption of guest molecules.

The synthesis of MOFs typically involves methods such as solvothermal or microwave-assisted synthesis, where the metal salt and the organic ligand are reacted in a suitable solvent doi.orgrsc.org. The choice of synthesis conditions can influence the resulting crystal structure and properties of the material.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodofuran
Reactant of Route 2
2-Iodofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.